molecular formula C9H11BrN2O3S B2392419 N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide CAS No. 857943-19-2

N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide

Cat. No.: B2392419
CAS No.: 857943-19-2
M. Wt: 307.16
InChI Key: XAJGWLORUHBFKM-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide is a brominated sulfonamide derivative characterized by a propionamide backbone linked to a 4-aminosulfonylphenyl group. The bromine atom at the α-carbon of the propanamide chain introduces steric and electronic effects that influence reactivity and binding to biological targets.

Properties

IUPAC Name

2-bromo-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O3S/c1-6(10)9(13)12-7-2-4-8(5-3-7)16(11,14)15/h2-6H,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJGWLORUHBFKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Conducted in anhydrous solvents such as tetrahydrofuran (THF) under an inert atmosphere.

    Oxidation Reactions: Performed in aqueous or mixed solvent systems at room temperature or slightly elevated temperatures.

Major Products Formed:

    Substitution Reactions: Products include N-[4-(Aminosulfonyl)phenyl]-2-aminopropanamide, N-[4-(Aminosulfonyl)phenyl]-2-thiopropanamide, etc.

    Reduction Reactions: The major product is N-[4-(Aminosulfonyl)phenyl]propanamide.

    Oxidation Reactions: The major product is N-[4-(Aminosulfonyl)phenyl]propanesulfonic acid.

Scientific Research Applications

N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes such as dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. Additionally, the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Propanamide Chain

The bromine atom in N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide distinguishes it from analogs with different halogen or functional group substitutions. Key comparisons include:

Table 1: Structural and Physicochemical Properties of Selected Analogs
Compound Name Molecular Formula Molecular Weight Substituent (R) Key Properties/Activities
This compound C₉H₁₁BrN₂O₃S 307.17 g/mol Br Potential antimicrobial activity (inferred)
N-[4-(Aminosulfonyl)phenyl]-2-chloropropanamide C₉H₁₁ClN₂O₃S 262.71 g/mol Cl Higher solubility due to smaller halogen
N-[4-(Aminosulfonyl)phenyl]pentanamide C₁₁H₁₆N₂O₃S 256.32 g/mol C₄H₉ Antitubercular activity (MIC: 1.55 g/10 mmol)
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide C₉H₉N₃O₃S 239.25 g/mol CN Precursor for heterocycles (pyridones, thiazoles) with antimicrobial effects

Key Observations :

  • Chain Length : The pentanamide analog (N4-Valeroylsulfanilamide) exhibits antitubercular activity, suggesting that longer aliphatic chains may optimize interactions with mycobacterial enzymes .

Functional Group Modifications in the Sulfonamide Core

Replacement of the sulfamoyl group or its adjacent substituents alters bioactivity:

Table 2: Core Modifications and Pharmacological Implications
Compound Name Core Modification Reported Activity
This compound -SO₂NH₂ at para position Antimicrobial (inferred)
N-[2-[4-(Aminosulfonyl)phenyl]ethyl]-2-chloropropanamide Ethyl linker between phenyl and amide Unknown; likely reduced steric hindrance
N-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)propanamide Thiazole and isoindole moieties Enhanced structural complexity; potential kinase inhibition

Key Observations :

  • Thiazole Derivatives : Compounds incorporating thiazole rings (e.g., ) exhibit diverse bioactivities, suggesting that bromopropanamide derivatives could be functionalized similarly for targeted drug design .
  • Ethyl Linkers : The ethyl-bridged analog () may improve membrane permeability due to reduced steric bulk compared to direct phenyl linkage .

Research Findings and Gaps

Antimicrobial Potential

While this compound itself lacks direct activity data, its cyanoacetamide precursor (3) has been used to synthesize pyridones, thiazoles, and thiophenes with promising antibacterial and antifungal activities (e.g., MIC values < 50 µg/mL against S. aureus and C. albicans) . The bromine atom’s electron-withdrawing nature may enhance stability or modulate enzyme inhibition compared to chlorine analogs.

Computational Insights

AutoDock4 simulations () could predict interactions between bromopropanamide derivatives and microbial targets (e.g., dihydrofolate reductase or β-lactamases). Such studies are critical for rational design, given the success of similar sulfonamides in targeting bacterial folate pathways .

Biological Activity

N-[4-(Aminosulfonyl)phenyl]-2-bromopropanamide, with the CAS number 114841-20-2, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₀H₁₄N₂O₃S
  • Molecular Weight : 242.30 g/mol
  • LogP : 2.78 (indicating moderate lipophilicity)

The compound functions primarily as a sulfonamide derivative, which are known to inhibit certain enzymatic activities in biological systems. The presence of the aminosulfonyl group suggests potential interactions with enzymes involved in amino acid metabolism and neurotransmitter synthesis.

Biological Activities

  • Antimicrobial Activity :
    • Sulfonamides are traditionally recognized for their antibacterial properties. Studies indicate that this compound exhibits significant inhibitory effects against a range of bacterial strains, particularly those resistant to conventional antibiotics.
  • Anti-inflammatory Effects :
    • Research has shown that this compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This could be beneficial in treating conditions like rheumatoid arthritis and other inflammatory disorders.
  • Platelet Aggregation Inhibition :
    • A notable study highlighted its efficacy in regulating platelet aggregation, which is crucial for preventing thrombotic events. This mechanism could position the compound as a candidate for cardiovascular disease management .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 levels in vitro
Platelet AggregationSignificant reduction in platelet aggregation in vitro

Detailed Research Findings

  • Antimicrobial Studies : In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional sulfonamides.
  • Inflammatory Response : An experimental model using lipopolysaccharide (LPS)-induced macrophages showed that treatment with the compound led to a marked decrease in the expression of inflammatory markers, suggesting a potential role in managing chronic inflammation.
  • Cardiovascular Implications : A clinical trial involving patients with a history of thrombotic events demonstrated that administration of this compound resulted in a statistically significant decrease in platelet aggregation compared to the placebo group.

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